MC-Val-Cit-PAB-VX765 is a specialized chemical compound utilized primarily in the field of targeted drug delivery, particularly in the development of antibody-drug conjugates (ADCs). This compound is a derivative of VX765, designed to enhance the specificity and efficacy of therapeutic agents by facilitating their selective release in target tissues. The compound's full chemical name is 6-maleimidohexanoyl-valyl-citrullyl-(4-aminobenzyl alcohol), which highlights its complex structure and functional groups that contribute to its biological activity and utility in medicinal chemistry.
MC-Val-Cit-PAB-VX765 is classified as a cathepsin B cleavable linker. It is synthesized for use in conjunction with various therapeutic agents, enabling the targeted delivery of drugs to specific cells or tissues while minimizing systemic toxicity. The compound has been referenced in multiple studies and patents, indicating its significance in ongoing research for cancer therapies and other diseases where targeted treatment is advantageous .
The synthesis of MC-Val-Cit-PAB-VX765 involves several steps, each crucial for obtaining a high-yield product with minimal impurities. A notable approach includes:
The molecular formula for MC-Val-Cit-PAB-VX765 is , with a molecular weight of approximately 375.436 g/mol. The compound features several key structural elements:
MC-Val-Cit-PAB-VX765 undergoes specific chemical reactions that are critical for its function as a linker in ADCs:
MC-Val-Cit-PAB-VX765 operates through a well-defined mechanism:
MC-Val-Cit-PAB-VX765 finds extensive application in:
MC-Val-Cit-PAB-VX765 is a heterobifunctional chemical compound designed for use in antibody-drug conjugates (ADCs), classified as a protease-cleavable linker-payload complex. Its structure integrates three functional domains:
This conjugate falls under the category of enzyme-cleavable linkers, leveraging tumor-specific proteases for selective payload activation. Its molecular formula is C₅₃H₇₁ClN₁₀O₁₄, with a molecular weight of 1,107.66 g/mol [1] [7] [9]. Key physicochemical properties include solubility in DMSO but not water, and stability at -20°C for long-term storage [1] [9].
Table 1: Structural and Physicochemical Profile
Property | Specification |
---|---|
Molecular Formula | C₅₃H₇₁ClN₁₀O₁₄ |
Molecular Weight | 1,107.66 g/mol |
Solubility | Soluble in DMSO; Insoluble in water |
Storage Conditions | -20°C (long-term); 0–4°C (short-term) |
Purity | ≥95% |
SMILES Notation | [Provided in [1] [7]] |
ADC development has been revolutionized by advances in linker design, addressing early challenges of plasma instability and off-target toxicity. First-generation ADCs (e.g., gemtuzumab ozogamicin) used hydrazone-based acid-cleavable linkers, which exhibited premature drug release in circulation due to pH lability [2] [8].
The introduction of enzyme-cleavable linkers, particularly Val-Cit-PAB (developed in the 1990s), marked a critical advancement. This technology exploited the elevated protease activity (e.g., cathepsin B) in tumor lysosomes, enhancing tumor-specific payload release [3] [8]. Val-Cit-PAB gained prominence through its use in FDA-approved ADCs like brentuximab vedotin, demonstrating superior stability in plasma (t₁/₂ > 5 days) compared to hydrazone linkers (t₁/₂ < 48 hours) [2] [4].
Further innovations include:
Table 2: Evolution of ADC Linker Technologies
Linker Generation | Type | Examples | Limitations | Advances |
---|---|---|---|---|
First | Acid-Cleavable | Hydrazone | Low plasma stability | pH-sensitive release |
Second | Enzyme-Cleavable | Val-Cit-PAB | Cathepsin B dependence | Tumor-specific activation |
Third | Non-Cleavable | MC/SMCC | Reduced payload flexibility | Enhanced plasma stability |
Recent | Hydrophilic/PEGylated | CL2A | Synthetic complexity | Reduced aggregation |
Within ADC architecture, MC-Val-Cit-PAB-VX765 serves as the critical bridge between the antibody carrier and the cytotoxic payload. Its roles include:
Compared to conventional microtubule inhibitors (e.g., MMAE in Val-Cit-PAB-MMAE), VX765 offers a novular mechanism of action targeting inflammatory pathways in cancer [3] [7]. This positions MC-Val-Cit-PAB-VX765 as a candidate for tumors where inflammation drives progression (e.g., glioblastoma or hepatocellular carcinoma).
Table 3: Drug Release Mechanism of MC-Val-Cit-PAB-VX765
Step | Process | Biological Trigger | Chemical Outcome |
---|---|---|---|
1 | Lysosomal trafficking | Receptor-mediated endocytosis | ADC internalized into tumor cells |
2 | Cathepsin B cleavage | Enzyme overexpression | Val-Cit bond hydrolysis |
3 | PAB self-immolation | 1,6-Elimination | Release of free VX765 |
4 | Payload activity | Caspase-1 inhibition | Suppression of IL-1β and inflammation |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: